BRD0705
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD0705 is a potent, orally active, and paralog-selective inhibitor of glycogen synthase kinase 3 alpha (GSK3α). It has an IC50 value of 66 nM and demonstrates an 8-fold higher selectivity for GSK3α compared to glycogen synthase kinase 3 beta (GSK3β), which has an IC50 value of 515 nM . This compound is primarily used in scientific research, particularly in the study of acute myeloid leukemia (AML) and other diseases where GSK3α plays a significant role .
Wissenschaftliche Forschungsanwendungen
BRD0705 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of GSK3α and its effects on various biochemical pathways.
Medicine: Explored as a potential therapeutic agent for treating acute myeloid leukemia by promoting cell differentiation and reducing leukemic progression
Industry: Limited industrial applications due to its primary use in research settings.
Vorbereitungsmethoden
The synthesis of BRD0705 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques . Industrial production methods for this compound are not widely available, as it is primarily used for research purposes.
Analyse Chemischer Reaktionen
BRD0705 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly reported for this compound.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions: Typical reagents used in the synthesis and modification of this compound include organic solvents like dimethyl sulfoxide (DMSO) and methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
BRD0705 exerts its effects by selectively inhibiting GSK3α, a serine/threonine kinase involved in various cellular processes. The inhibition of GSK3α by this compound leads to the suppression of kinase activity, induction of cell differentiation, and impairment of colony formation in AML cells . The molecular targets and pathways involved include the β-catenin signaling pathway, which is not stabilized by this compound, unlike other GSK3 inhibitors .
Vergleich Mit ähnlichen Verbindungen
BRD0705 is unique due to its high selectivity for GSK3α over GSK3β. Similar compounds include:
BRD0320: A dual inhibitor of GSK3α and GSK3β, which induces β-catenin signaling pathway genes.
GSK3 Inhibitor IX: A non-selective inhibitor of both GSK3α and GSK3β, used in various research applications.
This compound stands out due to its selective inhibition of GSK3α, making it a valuable tool for studying the specific roles of this kinase in disease processes .
Eigenschaften
IUPAC Name |
(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKLQXXBRWCYMA-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.